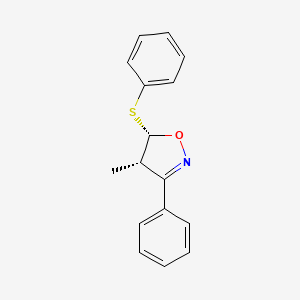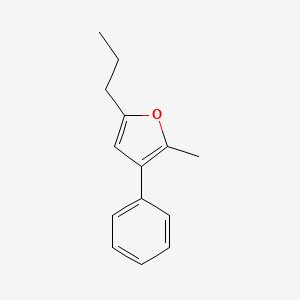
2-Methyl-3-phenyl-5-propylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-5-propylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propylfuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can efficiently form carbon-carbon bonds between aryl halides and organoboron compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-5-propylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
2-Methyl-3-phenyl-5-propylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-5-propylfuran depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenylfuran: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
3-Phenyl-5-propylfuran: Lacks the methyl group, potentially altering its properties.
2-Methyl-5-propylfuran: Lacks the phenyl group, which can influence its interactions with other molecules.
Uniqueness
2-Methyl-3-phenyl-5-propylfuran’s combination of methyl, phenyl, and propyl substituents gives it a unique set of properties that distinguish it from other furans
Propriétés
Numéro CAS |
88928-41-0 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-methyl-3-phenyl-5-propylfuran |
InChI |
InChI=1S/C14H16O/c1-3-7-13-10-14(11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3 |
Clé InChI |
ZBVRUYSZSAWETD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(O1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
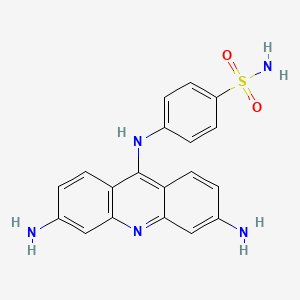
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
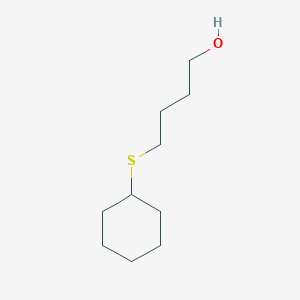
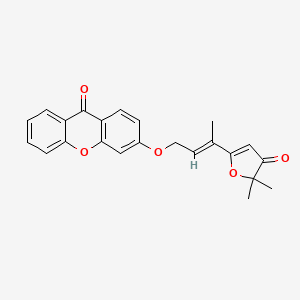
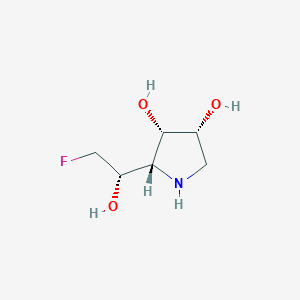

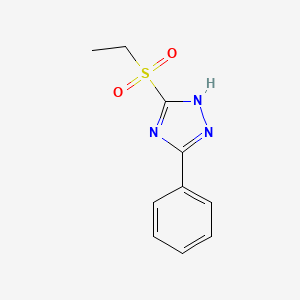
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)

![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
